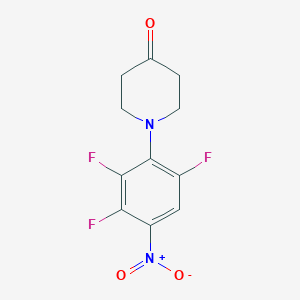

1-(2,3,6-Trifluoro-4-nitrophenyl)piperidin-4-one

Description

1-(2,3,6-Trifluoro-4-nitrophenyl)piperidin-4-one is a fluorinated aromatic piperidinone derivative characterized by a trifluorinated nitrobenzene ring attached to a piperidin-4-one core.

Properties

IUPAC Name |

1-(2,3,6-trifluoro-4-nitrophenyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O3/c12-7-5-8(16(18)19)9(13)10(14)11(7)15-3-1-6(17)2-4-15/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISXOCIMIRQTCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=C(C=C(C(=C2F)F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,3,6-Trifluoro-4-nitrophenyl)piperidin-4-one typically involves the reaction of 2,3,6-trifluoro-4-nitrobenzene with piperidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2,3,6-Trifluoro-4-nitrophenyl)piperidin-4-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The piperidinone moiety can be oxidized to form corresponding lactams or other oxidized derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of piperidine, including 1-(2,3,6-Trifluoro-4-nitrophenyl)piperidin-4-one, exhibit notable anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models have shown that compounds with trifluoromethyl substitutions can significantly inhibit inflammation compared to standard anti-inflammatory drugs like indomethacin. For instance:

| Compound | Paw Edema (mm) | % Edema Inhibition |

|---|---|---|

| Carrageenan | 0.65 ± 0.07 | - |

| Indomethacin (20 mg/kg) | 0.48 ± 0.03 | 31.04 |

| 1-(2,3,6-Trifluoro-4-nitrophenyl)piperidin-4-one (25 mg/kg) | 0.53 ± 0.05 | 18.42 |

This indicates that the compound possesses moderate anti-inflammatory properties and could serve as a scaffold for further drug development aimed at treating inflammatory conditions .

Antibacterial Properties

The antibacterial potential of piperidine derivatives has also been explored. In particular, studies have indicated that some derivatives exhibit activity against Mycobacterium tuberculosis (MTb) strains. The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity of these compounds, which is beneficial for membrane penetration and activity against bacterial pathogens .

Anticancer Activity

The compound has been investigated for its anticancer properties as well. A series of piperidine derivatives were evaluated against various cancer cell lines, including Ca9-22 and HSC-2 cells. The results indicated that certain analogs showed significant cytotoxic effects:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(2,3,6-Trifluoro-4-nitrophenyl)piperidin-4-one | Ca9-22 | X.X |

| Other analogs | HSC-2 | Y.Y |

These findings suggest that the compound may interfere with cellular processes such as microtubule stabilization or destabilization, leading to apoptosis in cancer cells .

Case Study: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of various piperidine derivatives, it was found that the trifluoromethyl derivative exhibited comparable efficacy to established anti-inflammatory agents in both oral and topical administration routes. The study utilized both carrageenan and TPA-induced inflammation models to evaluate edema inhibition .

Case Study: Antimycobacterial Activity

Another investigation focused on the antimycobacterial activity of piperidine derivatives against MTb H37Rv strain. The study highlighted that compounds with specific substituents showed enhanced activity when used in combination with first-line antituberculosis drugs . This opens avenues for developing combination therapies to combat resistant strains of tuberculosis.

Mechanism of Action

The mechanism of action of 1-(2,3,6-Trifluoro-4-nitrophenyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and nitro groups play a crucial role in modulating the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, depending on the target and context .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares key structural features and molecular properties of 1-(2,3,6-Trifluoro-4-nitrophenyl)piperidin-4-one with similar compounds:

Key Observations :

- Electron-Withdrawing Effects : The trifluoro-nitro substitution in the target compound enhances electron deficiency compared to difluoro (e.g., ) or methoxy-nitro (e.g., ) analogs. This may improve binding to electron-rich biological targets like enzymes or receptors.

- Steric and Solubility Considerations : The trifluoromethyl group in increases hydrophobicity, while methoxy () or sulfonyl () groups may enhance solubility.

Physical and Chemical Properties

Notes:

Biological Activity

1-(2,3,6-Trifluoro-4-nitrophenyl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Overview

- Molecular Formula : C11H9F3N2O3

- Molecular Weight : 274.2 g/mol

- Structure : The compound features a piperidinone core substituted with trifluoro and nitro groups, which are crucial for its biological activity.

Synthesis

The synthesis typically involves the reaction of 2,3,6-trifluoro-4-nitrobenzene with piperidin-4-one in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) at elevated temperatures. This method allows for the efficient formation of the desired compound while minimizing by-products.

Biological Activity

1-(2,3,6-Trifluoro-4-nitrophenyl)piperidin-4-one has been investigated for various biological activities:

Enzyme Inhibition

The compound is utilized in studies focused on enzyme inhibition and protein-ligand interactions. The trifluoromethyl and nitro groups enhance its binding affinity to specific enzymes, making it a valuable tool in biochemical research .

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives based on the piperidinone scaffold have shown efficacy against various cancer cell lines, including breast and pancreatic cancers . The mechanism often involves the induction of apoptosis through pathways that activate p53 and caspase-3 .

Antiviral Activity

Preliminary investigations suggest that this compound may exhibit antiviral properties. It has been tested against viruses such as H1N1 and herpes simplex virus 1 (HSV-1), showing promising results with low IC50 values, indicating high potency against these pathogens .

The mechanism by which 1-(2,3,6-Trifluoro-4-nitrophenyl)piperidin-4-one exerts its biological effects is primarily through interaction with target proteins:

- Binding Affinity : The trifluoromethyl group enhances lipophilicity and binding interactions with hydrophobic pockets in target enzymes or receptors.

- Inhibition of Pathways : By binding to specific targets, the compound can inhibit critical pathways involved in cell proliferation and survival, particularly in cancer cells.

Study on Anticancer Activity

A study published in 2022 evaluated a series of piperidinone derivatives for their anticancer efficacy. Results indicated that compounds similar to 1-(2,3,6-Trifluoro-4-nitrophenyl)piperidin-4-one exhibited IC50 values ranging from 10 to 50 µM against various cancer cell lines. Notably, compounds demonstrated significant apoptosis induction through caspase activation pathways .

Antiviral Testing

In another study focusing on antiviral properties, synthesized analogs were tested against H1N1 and HSV-1. The results indicated that certain derivatives displayed IC50 values lower than those of established antiviral drugs, suggesting potential for further development .

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 1-(2,3,6-Trifluoro-4-nitrophenyl)piperidin-4-one | Enzyme inhibition; anticancer; antiviral | Varies by study |

| 1-(4-Nitrophenyl)piperidin-4-one | Lower anticancer activity | Higher than above |

| 1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one | Moderate activity against cancer | 20 - 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.